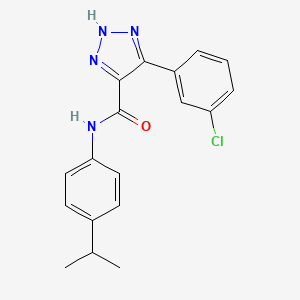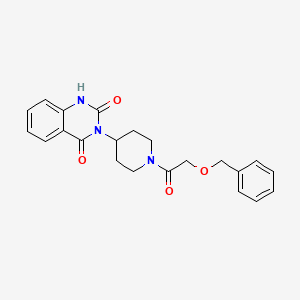![molecular formula C22H29FO5 B14099782 7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B14099782.png)
7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is classified as a small molecule drug with the molecular formula C22H29FO5 . Flunoprost has been investigated for its potential therapeutic applications in otorhinolaryngologic and respiratory diseases .
Métodos De Preparación
The synthesis of Flunoprost involves several steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Flunoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include hydroxylated and fluorinated derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a model compound to study the reactivity of prostaglandin analogues . In biology, Flunoprost has been investigated for its effects on platelet-activating factor-induced shock in mice . In medicine, it has been explored for its potential to prolong the survival of skin allografts in mice . Additionally, Flunoprost has been studied for its anti-inflammatory properties and its ability to modulate the release of arachidonic acid metabolites .
Mecanismo De Acción
Flunoprost exerts its effects by mimicking the biological actions of endogenous prostaglandins. It binds to specific prostaglandin receptors, leading to the activation of intracellular signaling pathways . This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses . The molecular targets of Flunoprost include prostaglandin receptors and enzymes involved in the metabolism of arachidonic acid .
Comparación Con Compuestos Similares
Flunoprost is similar to other prostaglandin analogues such as iloprost, nalador, and nileprost . it exhibits unique properties that distinguish it from these compounds. For example, Flunoprost has been shown to increase the synthesis of thromboxane B2 and prostaglandin F2α, which are not observed with other analogues . Additionally, Flunoprost has a distinct chemical structure that contributes to its specific biological activities .
Similar Compounds:- Iloprost
- Nalador
- Nileprost
- U46619
Propiedades
Fórmula molecular |
C22H29FO5 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
7-[5-fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27) |
Clave InChI |
KDVWQPQZDKHFOC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


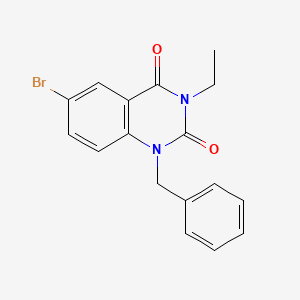
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14099704.png)
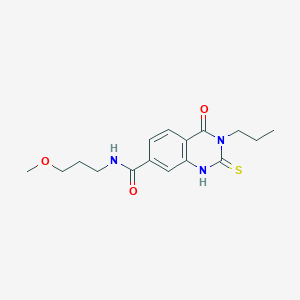

![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099716.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14099734.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099744.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099746.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B14099749.png)
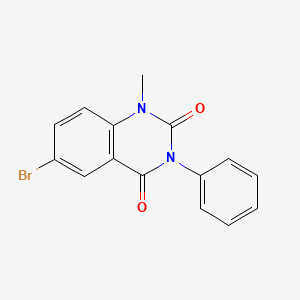
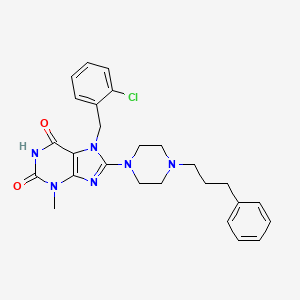
![1-(3,4-Dichlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099772.png)
